N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide
Description
This compound (CAS: 946316-19-4) is a benzamide derivative featuring a unique structural framework. Its IUPAC name reflects three critical components:
- A 1,2,3,4-tetrahydroisoquinolin-2-yl group, a bicyclic structure associated with alkaloid-like bioactivity.
- A 4-(dimethylamino)phenyl substituent, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-20-15-21(2)17-25(16-20)28(32)29-18-27(23-9-11-26(12-10-23)30(3)4)31-14-13-22-7-5-6-8-24(22)19-31/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAMQYDAWOQCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a dimethylamine.
Coupling with Benzamide: The final step involves coupling the isoquinoline and dimethylamino intermediates with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound contains three key functional regions:
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3,5-Dimethylbenzamide core : Prone to hydrolysis, nucleophilic substitution, and hydrogen bonding interactions.
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Tetrahydroisoquinoline moiety : Potential for ring-opening, alkylation, or oxidation due to its secondary amine and aromatic system.
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4-(Dimethylamino)phenyl group : Susceptible to N-demethylation, oxidation, or participation in radical-mediated reactions.
Benzamide Reactivity
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Hydrolysis : The benzamide group can undergo acid- or base-catalyzed hydrolysis to form carboxylic acids. For example, N,N-dimethylbenzamide derivatives hydrolyze under reflux with HCl (6 M) to yield 3,5-dimethylbenzoic acid (source ).
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Radical Alkylation : Inspired by visible light-mediated protocols (source ), the benzamide’s aromatic ring may undergo alkylation via Ir(ppy)₃ photoredox catalysis. Bromomalonates or tertiary alkyl halides could serve as radical sources.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6 M HCl, reflux | 3,5-Dimethylbenzoic acid | 85% | |
| Photoredox Alkylation | Ir(ppy)₃, blue LEDs, CH₃CN | Alkylated benzamide | 60–90% |
Tetrahydroisoquinoline Modifications
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Oxidation : The tetrahydroisoquinoline’s secondary amine may oxidize to a dihydroisoquinolinium ion under aerobic conditions, as seen in Rose Bengal-mediated systems (source ).
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Ring-Opening : Acidic conditions (e.g., H₂SO₄) can protonate the amine, leading to ring-opening via iminium ion intermediates (source ).
Dimethylamino Group Transformations
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N-Demethylation : Oxidative demethylation using catalysts like Fe(III)/H₂O₂ generates primary amines (source ).
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Radical Quenching : The dimethylamino group may act as a reductive quencher in photoredox cycles, stabilizing reactive intermediates (source ).
Catalytic Cross-Coupling and Functionalization
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Palladium-Catalyzed C–H Activation : Analogous to Pd(OAc)₂/TBHP systems (source ), the tetrahydroisoquinoline’s C(2) position could undergo acylation with aldehydes.
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Continuous Flow Optimization : Ir(III)-catalyzed reactions under flow conditions (1.0 mmol/hr conversion) improve efficiency for large-scale synthesis (source ).
Stability and Degradation Pathways
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Thermal Stability : The benzamide group decomposes above 200°C, forming CO and NH₃ (source ).
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Photodegradation : Exposure to UV light induces N-demethylation and benzamide cleavage, as observed in related dimethylamino-phenyl derivatives (source ).
Key Research Findings
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Hydrogen Bonding Effects : The benzamide’s carbonyl oxygen participates in hydrogen bonding with solvents (e.g., DCE), influencing reaction rates (source ).
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Steric Hindrance : 3,5-Dimethyl substituents reduce electrophilic substitution at the benzamide’s para position, directing reactivity to the tetrahydroisoquinoline moiety (source ).
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Catalyst Compatibility : Ir(ppy)₃ outperforms Ru-based catalysts in photoredox alkylation due to stronger reducing power (source ).
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects. The dimethylamino group may enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Properties
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide has been studied for its potential as an anticancer agent. It is hypothesized to inhibit specific kinases involved in cancer cell proliferation and survival. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
Pharmacological Applications
The pharmacological profile of this compound includes several promising applications:
Neuropharmacology
The compound's structural features suggest it may influence central nervous system (CNS) activity. Its potential as a neuroprotective agent is under investigation, particularly regarding its ability to mitigate neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Analgesic Effects
Preliminary studies indicate that related compounds may exhibit analgesic properties by modulating pain pathways in the CNS. This could be particularly relevant for developing new pain management therapies .
Biochemical Research Tools
Beyond therapeutic applications, this compound can serve as a valuable tool in biochemical research.
Enzyme Inhibition Studies
The compound can be utilized to study enzyme inhibition mechanisms due to its ability to bind selectively to certain enzymes involved in metabolic pathways. This characteristic makes it useful in elucidating biochemical pathways and understanding disease mechanisms .
Molecular Probes
Due to its unique structure, this compound can act as a molecular probe for studying receptor interactions and signaling pathways in cellular models .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety could play a role in intercalating with DNA or inhibiting specific enzymes, while the dimethylamino group might enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Benzamides
highlights benzamide derivatives used as pesticides, such as etobenzanid and sulfentrazone . Key differences include:
| Feature | Target Compound | Agrochemical Benzamides (e.g., Sulfentrazone) |
|---|---|---|
| Core Substituents | Tetrahydroisoquinoline, dimethylaminophenyl | Halogenated phenyl (e.g., dichlorophenyl, trifluoromethyl) |
| Electronic Profile | Electron-rich (due to dimethylamino group) | Electron-deficient (halogens, sulfonamide groups) |
| Application | Likely medicinal (CNS or enzyme targets) | Herbicidal or pesticidal |
The absence of halogens and the presence of a tetrahydroisoquinoline group in the target compound suggest divergent biological targets compared to agrochemical benzamides .
Comparison with Medicinal Benzamides
references compounds like N-substituted maleimides and pyrrolidones , which share the benzamide motif but differ in substituents and applications:
Table 1: Functional Comparison with Medicinal Benzamides
| Compound Class | Key Substituents | Biological Activity | Target Enzyme/Receptor |
|---|---|---|---|
| Target Compound | Tetrahydroisoquinoline, dimethylaminophenyl | Hypothesized enzyme inhibition or receptor modulation | DNA methyltransferases, kinases |
| N-Substituted Maleimides | Maleimide core, alkyl/aryl groups | Anticancer, anti-inflammatory | ROS scavenging, kinase inhibition |
| Indolocarbazoles | Indole-carbazole fusion | Antifungal, antiangiogenic | Topoisomerases, ATP-binding cassette transporters |
The target compound’s tetrahydroisoquinoline moiety may confer enhanced blood-brain barrier penetration compared to simpler benzamides, making it a candidate for CNS-targeted therapies .
Research Findings and Hypotheses
- Enzyme Inhibition: The benzamide core is a known pharmacophore in DNA methyltransferase inhibitors (e.g., RG108). The dimethylaminophenyl group could enhance binding affinity through π-π stacking .
- Antifungal Activity: Similar to indolocarbazoles (), the tetrahydroisoquinoline group may disrupt fungal membrane integrity, though halogen-free structures typically show reduced potency compared to agrochemicals.
Q & A
Q. What are the standard synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted benzamides and tetrahydroisoquinoline intermediates. A common approach involves:
Amide Coupling : Reacting 3,5-dimethylbenzamide with a tetrahydroisoquinoline derivative under controlled conditions (e.g., anhydrous ethanol, glacial acetic acid catalyst, reflux for 4–6 hours) to form the ethyl linkage .
Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization or column chromatography to isolate the product .
Key parameters include solvent choice (e.g., ethanol for solubility), catalyst (e.g., acetic acid), and reaction time .
Q. Which spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H and C NMR to confirm the presence of dimethylamino, tetrahydroisoquinoline, and benzamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : CHNS analysis to validate empirical formulas (e.g., %C, %H, %N matching theoretical values; see Table 1 below) .
Q. Table 1. Example Elemental Analysis Data for Related Compounds
| Compound | %C (Theoretical) | %H (Theoretical) | %N (Theoretical) |
|---|---|---|---|
| Analogous Benzamide | 72.3 | 7.1 | 9.8 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) to minimize side reactions while maintaining reactivity .
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility and reaction homogeneity .
- Catalyst Variation : Substituting acetic acid with Lewis acids (e.g., ZnCl) to accelerate amide bond formation .
Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature × solvent) and identify optimal conditions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Strategies include:
- Orthogonal Assays : Replicating results using independent methods (e.g., enzyme inhibition assays vs. cellular viability tests) .
- Purity Validation : Re-purifying the compound via HPLC and re-testing to rule out impurity effects .
- Dose-Response Analysis : Establishing EC/IC curves across multiple concentrations to confirm activity trends .
Q. What computational methods are suitable for studying its interactions with biological targets?
- Methodological Answer : Molecular modeling and AI-driven simulations are critical:
- Molecular Docking : Using software like AutoDock to predict binding affinities with enzyme active sites (e.g., kinases or receptors) .
- MD Simulations : Running nanosecond-scale simulations in COMSOL Multiphysics to assess conformational stability in solvent or lipid bilayers .
- QSAR Modeling : Building quantitative structure-activity relationship models to correlate substituent effects (e.g., dimethyl groups) with activity .
Q. How to design experiments to explore its enzyme inhibition mechanisms?
- Methodological Answer : A hypothesis-driven framework is essential:
Target Selection : Prioritize enzymes structurally similar to those inhibited by related benzamides (e.g., histone deacetylases or proteases) .
Kinetic Assays : Measure values using fluorogenic substrates and Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
Mutagenesis Studies : Engineer enzyme mutants (e.g., active-site residues) to validate binding specificity .
Link findings to broader mechanistic theories (e.g., allosteric modulation) to contextualize results .
Key Considerations for Methodological Rigor
- Data Validation : Cross-reference spectral data (e.g., NMR, IR) with published libraries to confirm assignments .
- Theoretical Frameworks : Ground experimental design in established concepts (e.g., Hammond’s postulate for reaction kinetics) to guide hypothesis testing .
- Advanced Instrumentation : Utilize high-field NMR (≥500 MHz) and cryogenic MS for resolving complex stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
